molecular formula C20H18N2O4 B11349301 Ethyl 4-({[5-(4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate

Ethyl 4-({[5-(4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate

Cat. No.: B11349301
M. Wt: 350.4 g/mol
InChI Key: XHRYRGOPEMTOSN-UHFFFAOYSA-N
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Description

ETHYL 4-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE: is a synthetic organic compound that belongs to the class of esters It features a complex structure with an oxazole ring, a benzene ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 4-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Amidation Reaction: The oxazole derivative is then reacted with 4-methylphenylamine to form the amido group.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring.

    Reduction: Reduction reactions can target the oxazole ring or the ester functional group.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed.

Major Products:

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: Products may include alcohols or amines.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

ETHYL 4-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE has several research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of ETHYL 4-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE depends on its application:

    In medicinal chemistry: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

    In materials science: The compound’s electronic structure can influence its behavior in electronic or optical applications.

Comparison with Similar Compounds

    ETHYL BENZOATE: A simpler ester with a benzene ring and an ester functional group.

    4-METHYLBENZOIC ACID: Contains a methyl group on the benzene ring but lacks the oxazole ring and ester group.

    OXAZOLE DERIVATIVES: Compounds with similar oxazole rings but different substituents.

Uniqueness: ETHYL 4-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE is unique due to its combination of an oxazole ring, a benzene ring with a methyl group, and an ester functional group. This combination imparts specific chemical and physical properties that are not found in simpler compounds.

Properties

Molecular Formula

C20H18N2O4

Molecular Weight

350.4 g/mol

IUPAC Name

ethyl 4-[[5-(4-methylphenyl)-1,2-oxazole-3-carbonyl]amino]benzoate

InChI

InChI=1S/C20H18N2O4/c1-3-25-20(24)15-8-10-16(11-9-15)21-19(23)17-12-18(26-22-17)14-6-4-13(2)5-7-14/h4-12H,3H2,1-2H3,(H,21,23)

InChI Key

XHRYRGOPEMTOSN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)C

Origin of Product

United States

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